molecular formula C26H41NO10 B1202395 Oxeladin-Citrat CAS No. 52432-72-1

Oxeladin-Citrat

Katalognummer: B1202395
CAS-Nummer: 52432-72-1
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: KVKJFNUGVOFNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxeladin citrate is a potent and effective cough suppressant used to treat various types of coughs. Unlike many other antitussives, it is not related to opium or its derivatives, making it free from the risk of dependence or addiction. It is known for its high safety profile and selectivity in acting on the bulbar center of cough .

Safety and Hazards

Oxeladin citrate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used .

Biochemische Analyse

Biochemical Properties

Oxeladin citrate plays a significant role in biochemical reactions related to its antitussive properties. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. The primary interaction is with the cough center in the brain, where oxeladin citrate inhibits the cough reflex. This inhibition is achieved without affecting the respiratory center, thus avoiding respiratory depression .

Cellular Effects

Oxeladin citrate influences various cellular processes, particularly in the respiratory tract. It increases the quantity of bronchial secretion and thins the mucus, facilitating easier clearance of the respiratory tract. This action helps in reducing the irritation that triggers coughing. Additionally, oxeladin citrate does not interfere with cellular metabolism or gene expression, making it a safe option for long-term use .

Molecular Mechanism

The molecular mechanism of oxeladin citrate involves its binding to specific receptors in the cough center of the brain. This binding inhibits the transmission of signals that trigger the cough reflex. Unlike opioid-based antitussives, oxeladin citrate does not bind to opioid receptors, thus avoiding the common side effects associated with opioids, such as sedation and constipation .

Temporal Effects in Laboratory Settings

In laboratory settings, oxeladin citrate has shown stability over time, maintaining its efficacy in inhibiting the cough reflex. Studies have indicated that the compound does not degrade rapidly, ensuring consistent therapeutic effects during the treatment period. Long-term studies have also demonstrated that oxeladin citrate does not cause significant changes in cellular function, even with prolonged use .

Dosage Effects in Animal Models

Animal studies have shown that the effects of oxeladin citrate vary with dosage. At therapeutic doses, the compound effectively suppresses the cough reflex without causing adverse effects. At higher doses, some animals have exhibited mild digestive disturbances and sedation. These effects are generally reversible upon reducing the dosage .

Metabolic Pathways

Oxeladin citrate is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways involve several liver enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of oxeladin citrate into its metabolites .

Transport and Distribution

Within the body, oxeladin citrate is transported through the bloodstream to its target sites in the brain and respiratory tract. It binds to plasma proteins, which aid in its distribution. The compound’s distribution is relatively uniform, ensuring that it reaches the cough center in the brain effectively .

Subcellular Localization

Oxeladin citrate does not exhibit specific subcellular localization, as its primary site of action is the cough center in the brain. It is distributed throughout the respiratory tract, where it exerts its mucolytic effects. The compound does not undergo significant post-translational modifications or targeting to specific organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxeladin citrate is synthesized through a series of chemical reactions involving the esterification of 2-ethyl-2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of oxeladin citrate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Oxeladin citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Oxeladin Citrate: Oxeladin citrate stands out due to its high safety profile, lack of dependence risk, and selective action on the bulbar center of cough. Unlike codeine and its derivatives, oxeladin citrate does not cause respiratory depression, making it suitable for use in patients with heart disease .

Eigenschaften

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046608
Record name Oxeladin citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52432-72-1, 16485-39-5
Record name Oxeladin citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52432-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name oxeladin citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxeladin citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxeladin dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXELADIN CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxeladin citrate
Reactant of Route 2
Reactant of Route 2
Oxeladin citrate
Reactant of Route 3
Reactant of Route 3
Oxeladin citrate
Reactant of Route 4
Reactant of Route 4
Oxeladin citrate
Reactant of Route 5
Reactant of Route 5
Oxeladin citrate
Reactant of Route 6
Reactant of Route 6
Oxeladin citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.